molecular formula C15H16N2OS B5819184 2-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)acetamide

2-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)acetamide

Cat. No. B5819184
M. Wt: 272.4 g/mol
InChI Key: GZRTZYPDZPNGBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)acetamide, also known as MPTA, is a chemical compound that has been of interest in the field of scientific research due to its potential applications in medicine. MPTA is a thioamide derivative that has been synthesized through a number of methods, and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)acetamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. 2-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)acetamide has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. This inhibition may lead to the accumulation of DNA damage and ultimately to cell death.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer treatment, 2-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)acetamide has been found to exhibit various biochemical and physiological effects. Studies have shown that 2-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)acetamide can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may lead to an increase in acetylcholine levels in the brain, which may have implications for the treatment of neurodegenerative disorders such as Alzheimer's disease. 2-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)acetamide has also been found to exhibit anti-inflammatory effects in animal models, suggesting its potential in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)acetamide in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. However, one limitation is that 2-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)acetamide has been found to exhibit low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 2-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)acetamide. One area of interest is the development of 2-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)acetamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential use of 2-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)acetamide in combination with other therapeutic agents for the treatment of cancer. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)acetamide and to explore its potential applications in the treatment of neurodegenerative and inflammatory diseases.
In conclusion, 2-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)acetamide is a chemical compound that has been of interest in the field of scientific research due to its potential applications in medicine. Studies have shown that 2-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)acetamide exhibits cytotoxic effects on cancer cells, and has been found to inhibit the activity of certain enzymes involved in cell growth and proliferation. 2-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)acetamide has also been found to exhibit various biochemical and physiological effects, including anti-inflammatory effects and inhibition of acetylcholinesterase activity. While 2-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)acetamide has some limitations in lab experiments, there are several potential future directions for research on this compound.

Synthesis Methods

2-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)acetamide can be synthesized through a number of methods, including the reaction of 4-methylthiophenol with 3-pyridinemethylamine followed by acetylation with acetic anhydride. Another method involves the reaction of 4-methylthiophenol with 3-pyridinemethanol followed by acetylation with acetic anhydride.

Scientific Research Applications

2-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)acetamide has been studied for its potential applications in medicine, particularly in the treatment of cancer. Studies have shown that 2-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)acetamide exhibits cytotoxic effects on cancer cells, and has been found to induce apoptosis in various cancer cell lines. 2-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)acetamide has also been found to inhibit the growth of tumor cells in animal models, suggesting its potential as a therapeutic agent for cancer treatment.

properties

IUPAC Name

2-(4-methylphenyl)sulfanyl-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c1-12-4-6-14(7-5-12)19-11-15(18)17-10-13-3-2-8-16-9-13/h2-9H,10-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZRTZYPDZPNGBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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